

Spectroscopic Profile of (E)-(-)-Aspongopusamide B: A Technical Overview

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Compound of Interest		
Compound Name:	(E)-(-)-Aspongopusamide B	
Cat. No.:	B13911657	Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of novel compounds is paramount. This technical guide addresses the spectroscopic data for the marine natural product (E)-(-)-Aspongopusamide B, focusing on its Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data for (E)-(-)-Aspongopusamide B. The information presented herein is based on general knowledge of the expected spectroscopic characteristics of similar molecular structures and serves as a foundational guide for researchers who may isolate or synthesize this compound.

While specific ¹H-NMR, ¹³C-NMR, and HRMS data for **(E)-(-)-Aspongopusamide B** are not readily available in the surveyed literature, this guide provides a framework for the anticipated data and the methodologies for their acquisition.

Anticipated Spectroscopic Data

The following tables outline the expected ranges and types of signals for the ¹H-NMR, ¹³C-NMR, and HRMS analysis of **(E)-(-)-Aspongopusamide B**, based on its putative chemical structure.

Table 1: Expected ¹H-NMR Data for (E)-(-)-Aspongopusamide B



Proton Type	Expected Chemical Shift (δ, ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
Amide NH	7.0 - 8.5	d or br s	5 - 10
Vinylic CH	5.5 - 7.5	m	-
α-Protons (to carbonyl)	3.5 - 5.0	m	-
Aliphatic CH, CH₂, CH₃	0.8 - 2.5	m, t, d, s	6 - 8

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at δ 7.26 ppm). Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Table 2: Expected ¹³C-NMR Data for (E)-(-)-

Aspongopusamide B

Carbon Type	Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)	160 - 180
Vinylic (C=C)	110 - 150
α-Carbons (to heteroatoms)	40 - 70
Aliphatic (CH, CH ₂ , CH ₃)	10 - 40

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Table 3: Expected HRMS Data for (E)-(-)-

<u>Aspongopusamide B</u>

Ion Type	Expected m/z Value
[M+H]+	Calculated Exact Mass + 1.0073
[M+Na]+	Calculated Exact Mass + 22.9892
[M-H] ⁻	Calculated Exact Mass - 1.0073



Note: The exact mass would be calculated based on the precise molecular formula of **(E)-(-)- Aspongopusamide B**.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the unambiguous structure elucidation of natural products. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **(E)-(-)-Aspongopusamide B** (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
- ¹H-NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.
 - Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16 to 64, depending on the sample concentration.
 - Relaxation delay: 1-2 seconds.
 - Spectral width: 0-12 ppm.
- ¹³C-NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer with a broadband probe.
 - Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: 1024 to 4096, due to the lower natural abundance of ¹³C.



- Relaxation delay: 2 seconds.
- Spectral width: 0-200 ppm.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish connectivity and assign all
 proton and carbon signals definitively, a suite of 2D NMR experiments would be performed.

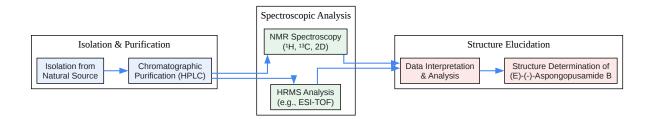
High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of **(E)-(-)-Aspongopusamide B** would be prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation:
 - Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF),
 Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument would be used.
 - Ionization Source: Electrospray Ionization (ESI) is a common and gentle ionization technique suitable for many natural products.
- Data Acquisition:
 - Mode: Data would be acquired in both positive and negative ion modes to observe protonated ([M+H]+), sodiated ([M+Na]+), and deprotonated ([M-H]-) molecular ions.
 - Mass Range: A wide mass range would be scanned to ensure the detection of the molecular ion.
 - Resolution: The instrument would be operated at a high resolution (typically >10,000) to enable the determination of the elemental composition from the accurate mass measurement.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **(E)-(-)-Aspongopusamide B**.





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Caption: Workflow for the isolation and structural elucidation of (E)-(-)-Aspongopusamide B.

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